

Fmoc-L-Hgn(Trt)-OH supplier and purity information

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Compound of Interest

Compound Name: Fmoc-L-Hgn(Trt)-OH

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An In-Depth Technical Guide to **Fmoc-L-Hgn(Trt)-OH**: From Sourcing to Application in Advanced Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **Fmoc-L-Hgn(Trt)-OH** (Fmoc-L-homoglutamine(trityl)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will explore its sourcing from reputable suppliers, delve into the nuances of purity assessment, and provide detailed, field-tested protocols for its effective use in the synthesis of complex peptides. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this specialized amino acid derivative.

Introduction to Fmoc-L-Hgn(Trt)-OH: A Specialized Building Block

Fmoc-L-Hgn(Trt)-OH is a derivative of the non-proteinogenic amino acid L-homoglutamine. The homoglutamine side chain, with its extended amide-containing structure, is of significant interest in the design of peptide-based therapeutics, including peptidomimetics and probes for studying protein-protein interactions. The strategic placement of protecting groups is paramount for its successful incorporation into a growing peptide chain.

- **The Fmoc Group:** The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides a base-labile protecting group, which is the cornerstone of the most widely used SPPS strategy. Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent, conditions that are orthogonal to the acid-labile side-chain protecting groups.
- **The Trityl (Trt) Group:** The trityl (triphenylmethyl) group protects the side-chain amide of the homoglutamine. The bulky nature of the Trt group offers steric hindrance, preventing undesirable side reactions. Its acid lability allows for its removal during the final cleavage of the peptide from the solid support, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).

The judicious choice of these protecting groups makes **Fmoc-L-Hgn(Trt)-OH** a versatile reagent for the synthesis of peptides with unique structural and functional properties.

Supplier Landscape and Purity Considerations

The quality of the final peptide product is intrinsically linked to the purity of the starting materials. Sourcing high-purity **Fmoc-L-Hgn(Trt)-OH** is therefore a critical first step.

Reputable Suppliers

Several chemical suppliers specialize in the production of high-purity amino acid derivatives for peptide synthesis. When selecting a supplier, it is essential to consider their reputation, the quality of their documentation (e.g., Certificate of Analysis), and their technical support. Some well-regarded suppliers in this space include:

- Bachem
- CEM Corporation
- Combi-Blocks
- APExBIO
- BroadPharm
- Watson International

It is important to note that availability and product specifications may vary. Researchers should always consult the supplier's most recent catalog and technical datasheets.

Purity Specifications and Analysis

A comprehensive Certificate of Analysis (CoA) is a non-negotiable document when purchasing **Fmoc-L-Hgn(Trt)-OH**. The CoA should provide detailed information on the purity of the compound, as determined by a combination of analytical techniques.

Table 1: Typical Purity Specifications for **Fmoc-L-Hgn(Trt)-OH**

Parameter	Specification	Method
Purity (HPLC)	≥98.0%	High-Performance Liquid Chromatography
Optical Rotation	Specific range (e.g., $[\alpha]_{D20}$ -15.0 to -25.0°)	Polarimetry
Mass Spectrometry	Conforms to expected molecular weight	ESI-MS or MALDI-TOF
NMR Spectroscopy	Conforms to structure	^1H NMR, ^{13}C NMR
Appearance	White to off-white solid	Visual Inspection

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of amino acid derivatives. A typical HPLC analysis for **Fmoc-L-Hgn(Trt)-OH** will utilize a reversed-phase column (e.g., C18) with a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent. The chromatogram should show a single major peak corresponding to the product, with any impurities being well-resolved and below the specified threshold.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the identity of the compound by measuring its mass-to-charge ratio (m/z). For **Fmoc-L-Hgn(Trt)-OH** ($\text{C}_{39}\text{H}_{36}\text{N}_2\text{O}_5$), the expected monoisotopic mass is

approximately 612.26 g/mol . Electrospray ionization (ESI) is a common technique for this analysis.

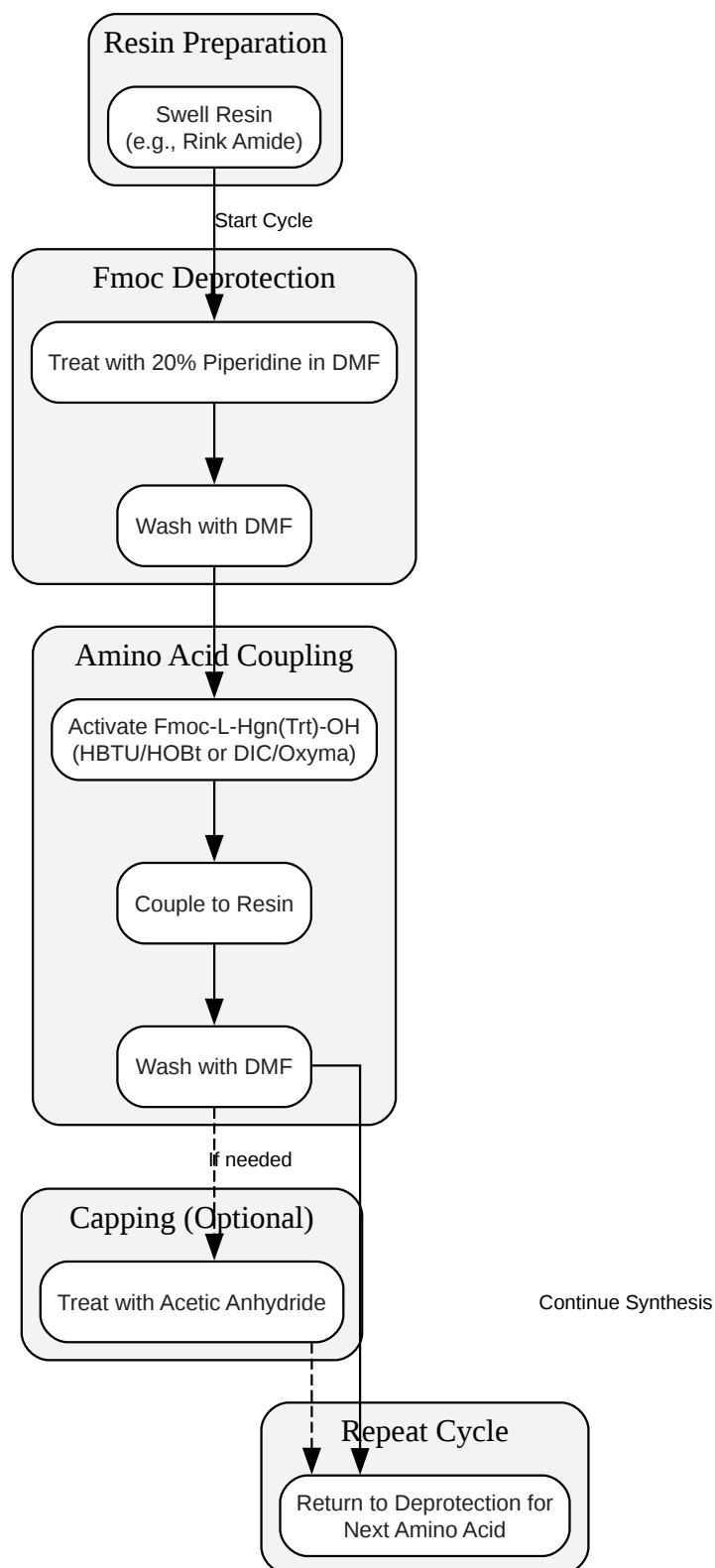
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed structural information, confirming the presence of the Fmoc, Trityl, and homoglutamine moieties and their correct connectivity. The chemical shifts and coupling constants should be consistent with the expected structure.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **Fmoc-L-Hgn(Trt)-OH** into a peptide sequence follows the standard principles of Fmoc-based SPPS. The following protocol outlines the key steps.

Experimental Workflow: SPPS Cycle for Fmoc-L-Hgn(Trt)-OH Incorporation



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